Chlorodifluoroacetaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

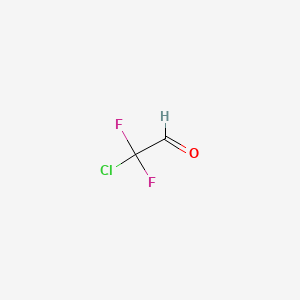

Chlorodifluoroacetaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C2HClF2O and its molecular weight is 114.48 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis

Chlorodifluoroacetaldehyde in Synthesis Reactions

this compound serves as a crucial intermediate in the synthesis of various organofluorine compounds. Its reactivity allows it to participate in several key reactions:

- Cyclization Reactions : It has been utilized in cyclization reactions to produce complex fluorinated compounds. For instance, this compound can react with other aldehydes in the presence of zinc-copper couples to generate extended ester enolates, which are valuable in further synthetic applications .

- Formation of Polymers : The compound has also been explored for its potential in polymer chemistry. Research indicates that this compound can be polymerized to create haloaldehyde polymers, which exhibit unique properties suitable for various applications .

Environmental Research

Role in Photochemical Studies

this compound is significant in environmental chemistry, particularly concerning the degradation of halogenated anesthetics. Studies have shown that this compound can form during the degradation of anesthetic agents like sevoflurane and isoflurane when exposed to atmospheric conditions. This degradation process raises concerns about persistent organofluorine compounds and their environmental impact .

Medical Applications

Potential in Drug Formulations

The compound's properties make it a candidate for use in drug formulations, particularly as a solvent or stabilizer for active pharmaceutical ingredients. Its ability to dissolve various compounds while maintaining stability under specific conditions is critical for developing effective inhalation therapies .

Industrial Applications

Use as a Refrigerant and Solvent

Historically, this compound and related compounds have been used as refrigerants and solvents due to their favorable thermodynamic properties. As the industry moves away from traditional chlorofluorocarbons due to environmental regulations, alternatives like this compound are being investigated for their potential to replace harmful substances while ensuring efficiency .

Summary Table of Applications

| Application Area | Specific Uses | Notable Characteristics |

|---|---|---|

| Organic Synthesis | Intermediate for organofluorine compounds | Reactivity with aldehydes |

| Environmental Research | Byproduct of anesthetic degradation | Concerns over persistent organofluorines |

| Medical Applications | Potential solvent in drug formulations | Stability under specific conditions |

| Industrial Applications | Refrigerant and solvent | Favorable thermodynamic properties |

Case Studies

- Synthesis of Fluorinated Compounds : A study demonstrated the successful use of this compound in synthesizing fluorinated cyclic compounds via cyclization reactions with aldehydes, showcasing its utility in creating complex molecules for pharmaceuticals .

- Environmental Impact Assessment : Research conducted on the degradation pathways of halogenated anesthetics highlighted this compound as a significant byproduct, prompting further investigation into its environmental persistence and potential ecological effects .

- Polymer Chemistry Exploration : Investigations into the polymerization of this compound revealed its potential for creating new materials with unique properties that could be applied in various industrial sectors .

Propriétés

Numéro CAS |

811-96-1 |

|---|---|

Formule moléculaire |

C2HClF2O |

Poids moléculaire |

114.48 g/mol |

Nom IUPAC |

2-chloro-2,2-difluoroacetaldehyde |

InChI |

InChI=1S/C2HClF2O/c3-2(4,5)1-6/h1H |

Clé InChI |

PRGCVNDIGVIGBQ-UHFFFAOYSA-N |

SMILES |

C(=O)C(F)(F)Cl |

SMILES canonique |

C(=O)C(F)(F)Cl |

Key on ui other cas no. |

811-96-1 |

Synonymes |

chlorodifluoroacetaldehyde |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.